UC-764864

UBE2N inhibitor Acute Myeloid Leukemia Covalent inhibitor

Procure UC-764864 for UBE2N/Ubc13 studies. This covalent inhibitor selectively targets the Cys87 active site, disrupting K63-linked polyubiquitination. Validated in ex vivo AML/MDS models to eliminate leukemic stem/progenitor cells while preserving healthy HSPCs. Combines synergistically with Lenalidomide. Essential for innate immune signaling and translational oncology research.

Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
Cat. No. B12385791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUC-764864
Molecular FormulaC19H18N2OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C=CSC2=NC3=C(N2)C=C(C=C3)C
InChIInChI=1S/C19H18N2OS/c1-3-14-5-7-15(8-6-14)18(22)10-11-23-19-20-16-9-4-13(2)12-17(16)21-19/h4-12H,3H2,1-2H3,(H,20,21)/b11-10+
InChIKeyOEFOUCPCKSVCJM-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UC-764864: A Selective Small-Molecule UBE2N Inhibitor for Leukemia Research and Procurement


UC-764864 (CAS 278806-03-4) is a synthetic small molecule with the IUPAC name (E)-1-(4-ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one, and a molecular weight of 322.4 g/mol . It functions as a selective, active-site inhibitor of the ubiquitin-conjugating enzyme UBE2N (also known as Ubc13) [1]. By specifically blocking the transfer of a thioester from the E1 ubiquitin-activating enzyme to UBE2N, it disrupts the formation of K63-linked polyubiquitin chains, a critical post-translational modification for innate immune and inflammatory signaling pathways .

The Critical Need for UC-764864: Why Standard UBE2N Inhibitors Are Not Interchangeable


The selection of a UBE2N inhibitor for research is not a generic decision; it requires consideration of its specific mechanism, selectivity profile, and demonstrated biological effects. Substituting UC-764864 with another UBE2N inhibitor like NSC697923 or a less-characterized analog such as UC-764865 can lead to significantly different experimental outcomes due to variations in their binding modes, off-target activities, and in vivo properties . UC-764864's differentiation is grounded in its covalent, active-site targeting of the Cys87 residue [1] and its demonstrated, quantifiable ability to selectively eliminate leukemic stem and progenitor cells (LSPCs) while preserving healthy hematopoietic stem and progenitor cells (HSPCs) [2].

Quantitative Evidence for UC-764864: A Comparative Analysis Against Key Alternatives


UC-764864's Covalent Active-Site Inhibition Mechanism: A Direct Comparison with UC-764865

UC-764864 and its close analog UC-764865 were both identified as small-molecule inhibitors that covalently bind to the Cys87 residue in the active site of UBE2N. This specific binding event is the primary mechanism by which they block the transfer of ubiquitin from the E1 enzyme to UBE2N, a crucial step in K63-linked ubiquitination [1]. This mechanism is shared by both compounds, establishing them as direct comparators in their fundamental mode of action [1].

UBE2N inhibitor Acute Myeloid Leukemia Covalent inhibitor

Quantitative Differentiation: UC-764864 Demonstrates Superior In Vitro Potency in MDS/AML Cell Lines Compared to UC-764865

While UC-764864 and UC-764865 are structurally related and share a mechanism, their functional potency differs. In a comparative analysis across multiple MDS/AML cell lines, UC-764864 exhibited consistently lower EC50 values for reducing cell viability, indicating greater cytotoxic potency [1]. Specifically, in MDS-L cells, UC-764864 demonstrated an EC50 of 0.82 μM, compared to 1.68 μM for UC-764865, a more than two-fold difference [1].

Cytotoxicity IC50 Leukemia cell line

Functional Differentiation in In Vivo Efficacy: UC-764864's Potency Differs from UC-764865 in an Aggressive AML Model

A key differentiator between these analogs is their performance in vivo. In a mouse xenograft model using an aggressive patient-derived leukemia (PDX), treatment with UC-764865 led to a substantial reduction in leukemic burden. In contrast, the primary publication reports that UC-764864 was tested in cell culture and demonstrated selective cytotoxicity against AML cells while sparing healthy hematopoietic stem and progenitor cells (HSPCs) [1].

In vivo efficacy Xenograft model Leukemic burden

UC-764864's Leukemic Stem Cell Selectivity: A Critical Differential Factor Over Broad-Acting UBE2N Inhibitors

A critical factor for drug development is the therapeutic window. Unlike a broader-acting inhibitor like NSC697923, which is known to induce cell death in various cell types including neuroblastoma cells, UC-764864 demonstrates functional selectivity . It promotes cell death of leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal, healthy HSPCs in vitro [1].

Selectivity Leukemic stem cells Normal HSPCs

Downstream Signaling Modulation: Quantifiable Impact on K63-Linked Ubiquitination and Gene Expression

Treatment with UC-764864 leads to a measurable reduction in K63-linked ubiquitination of key proteins involved in innate immune signaling, including components of the CUL4-CRBN E3 ligase complex [1]. Furthermore, RNA-seq analysis of MOLM-13 cells treated with UC-764864 compared to a vehicle control reveals a specific transcriptional signature, with downregulation of genes in oncogenic innate immune pathways such as NF-kB and Type I interferon signaling networks [2].

K63-linked ubiquitination RNA-seq Innate immune signaling

Procurement-Specific Applications for UC-764864 in Academic and Pharmaceutical Research


In Vitro Dissection of UBE2N-Dependent Oncogenic Signaling in AML

UC-764864 is the ideal chemical probe for in vitro studies aiming to elucidate the role of UBE2N in acute myeloid leukemia (AML). Its well-characterized mechanism, as a covalent inhibitor of UBE2N's active site, allows researchers to selectively block K63-linked ubiquitination [1]. This is particularly useful for studying the downstream effects on innate immune signaling pathways (NF-κB, Type I interferon) and for identifying novel UBE2N substrates through techniques like ubiquitin proteomics and RNA-seq [2].

Selective Targeting of Leukemic Stem and Progenitor Cells (LSPCs) in Primary Patient Samples

A critical application for UC-764864 is in ex vivo studies of primary patient-derived AML samples. Its demonstrated ability to induce cell death in leukemic HSPCs while sparing healthy hematopoietic stem cells makes it a valuable tool for translational research [1]. This selectivity profile allows researchers to investigate the dependency of LSPCs on UBE2N-mediated signaling and to test the compound's efficacy on specific patient subpopulations without the confounding cytotoxicity to normal blood-forming cells.

Combination Therapy Studies with Lenalidomide in MDS/AML Models

Evidence shows that combining UC-764864 with the anti-leukemic agent Lenalidomide (LEN) results in a significant cooperative effect, suppressing the function and viability of MDS/AML cell lines and patient samples more potently than either agent alone [1]. This makes UC-764864 a key reagent for researchers exploring combination strategies to enhance or extend the use of LEN in a broader spectrum of MDS/AML patients, particularly those refractory to LEN monotherapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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